2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

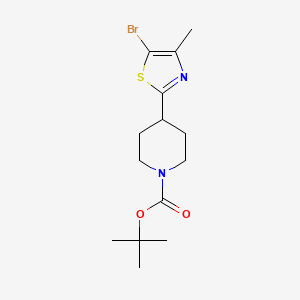

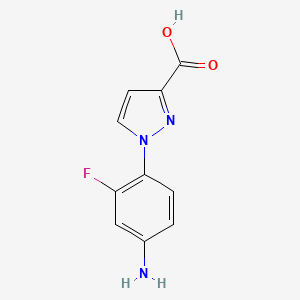

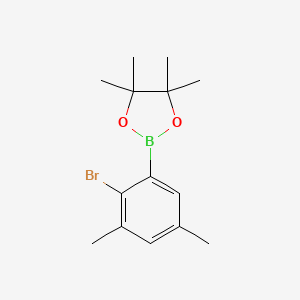

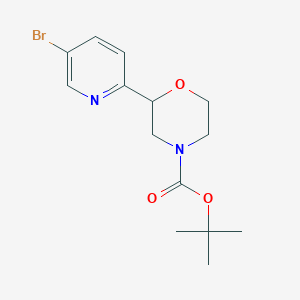

The compound “2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with bromine and methyl groups attached at the 2 and 3,5 positions, respectively. This phenyl ring is attached to a boronic ester group, which consists of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst and a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The boronic ester group could make the compound susceptible to reactions with bases .Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

- Research Context: Utilization in the polymerization process for the creation of polyfluorenes. These polyfluorenes, when covalently attached to polyethylene glycol, form stable nanoparticles with high fluorescence emission, crucial for applications like energy transfer to dyes and fluorescence brightness enhancement (Fischer, Baier, & Mecking, 2013).

Synthesis of Boron-Capped Polyenes

- Research Context: Key role in synthesizing novel boron-containing stilbene derivatives, which are potential intermediates for creating new materials for technologies like LCDs. This synthesis also opens doors for exploring therapeutic potentials in neurodegenerative diseases (Das et al., 2015).

Palladium-Catalyzed Silaboration

- Research Context: This compound is crucial in the palladium-catalyzed silaboration of allenes. The process results in the synthesis of various 2-silylallylboronates, applicable in the synthesis of homoallylic alcohols, a pivotal component in numerous chemical syntheses (Chang et al., 2005).

Lipogenic Inhibitors

- Research Context: Involved in the synthesis of boron-containing stilbene derivatives, showing potential as lipogenic inhibitors. These compounds could be influential in developing new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Synthesis of Heterocyclic Compounds

- Research Context: The compound plays a pivotal role in reactions with multiple bond systems, leading to the formation of various heterocyclic structures. This is significant in the exploration of new chemical entities and potential pharmaceuticals (Habben, Maringgele, & Meiler, 1982).

Preparation of Novel Organic Molecules

- Research Context: Essential for the preparation of novel molecules, like H-shaped silicon-containing molecules with bithiophene units. Such molecules have significant potential in optoelectronics and materials science (Naka et al., 2013).

Chain-Growth Polymerization

- Research Context: Facilitates chain-growth polymerization for synthesizing polyfluorene, highlighting its utility in the field of polymer chemistry and materials science (Yokoyama et al., 2007).

Continuous Flow Synthesis

- Research Context: Used in the scalable continuous flow synthesis of propargylation reagents. This application is crucial in industrial chemistry, particularly in the synthesis of large volumes of chemical intermediates (Fandrick et al., 2012).

Mechanism of Action

Future Directions

The use of boronic esters in Suzuki-Miyaura reactions and other types of cross-coupling reactions is a well-established field in organic chemistry. Future research may focus on developing new types of reactions involving boronic esters, or on improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name |

2-(2-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWURWHNJKZLGOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743461 |

Source

|

| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256781-60-8 |

Source

|

| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B1376794.png)

![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)